S63845 is a selective, small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1) protein. [, , , , , , , , , , , , , , , , , , , ] MCL1 belongs to the BCL-2 family of proteins, which are key regulators of apoptosis (programmed cell death). [, , , , , , , , , , , , , , , , , , , ] While pro-apoptotic proteins promote cell death, anti-apoptotic proteins like MCL1 inhibit it. [, , , , , , , , , , , , , , , , , , , ] S63845 binds to MCL1, disrupting its anti-apoptotic function and promoting cell death. [, , , , , , , , , , , , , , , , , , , ] Due to its role in promoting cell death, S63845 is widely used in preclinical cancer research to study the potential of MCL1 as a therapeutic target for various cancers. [, , , , , , , , , , , , , , , , , , , ]
S63845 is a small molecule inhibitor specifically targeting Myeloid Cell Leukemia 1, commonly known as MCL-1, which is a member of the B-cell lymphoma 2 (BCL-2) family of proteins. MCL-1 plays a crucial role in cell survival by preventing apoptosis, making it a significant target in cancer therapy. S63845 exhibits high selectivity and potency against MCL-1, with a binding affinity characterized by a dissociation constant (KD) of 0.19 nanomolar and an inhibition constant (Ki) of less than 1.2 nanomolar . This compound has shown promise in preclinical studies for treating various hematological malignancies.
S63845 was developed as part of research efforts to find effective inhibitors of anti-apoptotic proteins. It is classified as a selective BH3 mimetic, which mimics the action of pro-apoptotic proteins that bind to anti-apoptotic members of the BCL-2 family, thereby promoting cell death in cancer cells that are dependent on MCL-1 for survival . The compound has been evaluated in various studies for its efficacy against multiple myeloma and other blood cancers.
The synthesis of S63845 involves several steps that include the construction of its complex molecular framework. While specific synthetic methods are proprietary, general synthetic routes for similar compounds typically involve:
The compound is usually formulated in a manner that allows for intravenous administration, ensuring bioavailability in vivo .
S63845 has a complex molecular structure represented by the chemical formula and a molecular weight of approximately 829.3 g/mol . The structure features:
The three-dimensional conformation allows S63845 to effectively inhibit MCL-1's function, leading to apoptosis in dependent cancer cells.
S63845 primarily engages in receptor-ligand interactions with MCL-1, leading to several downstream effects:
The mechanism by which S63845 exerts its effects involves several key processes:
S63845 exhibits several physical and chemical properties relevant for its application:
S63845 has several potential applications in scientific research and clinical settings:
S63845 is a potent and selective small-molecule inhibitor targeting the anti-apoptotic protein myeloid cell leukemia 1 (MCL-1). Its chemical structure (C39H37ClF4N6O6S; molecular weight: 829.26 g/mol) enables high-affinity binding to the BH3-binding groove of MCL-1, with a dissociation constant (Kd) of 0.19 nM for human MCL-1 [5] [9]. The compound exhibits remarkable selectivity, showing no discernible binding to other BCL-2 family members such as BCL-2 or BCL-XL, even at micromolar concentrations [6] [9]. Structurally, S63845 occupies the hydrophobic groove of MCL-1 through four critical interactions: hydrophobic residues (h1-h4) engage with complementary pockets (P1-P4) within the BH3-binding domain, while a conserved salt bridge stabilizes the complex [7] [10]. This binding displaces pro-apoptotic proteins like BIM and BAK from MCL-1 sequestration, triggering BAX/BAK oligomerization, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase-dependent apoptosis [2] [8].
Table 1: Binding Affinity Profile of S63845
Target Protein | Kd (nM) | Selectivity vs. MCL-1 |
---|---|---|
Human MCL-1 | 0.19 | Reference |
Mouse MCL-1 | ~1.14 | 6-fold lower affinity |
BCL-2 | >1,000 | No detectable binding |
BCL-XL | >1,000 | No detectable binding |
Data compiled from biochemical binding assays [4] [5] [9]
MCL-1 is a pivotal anti-apoptotic regulator within the BCL-2 protein family, essential for maintaining mitochondrial integrity and blocking intrinsic apoptosis. Unlike BCL-2 or BCL-XL, MCL-1 exhibits rapid turnover due to its PEST domain (rich in proline, glutamate, serine, and threonine), which facilitates quick degradation and dynamic response to cellular stress [7] [10]. MCL-1 binds and neutralizes pro-apoptotic effectors BAK and BAX, as well as BH3-only proteins like BIM and NOXA. Its overexpression is a hallmark of therapeutic resistance in multiple cancers, attributed to:
In TNBC, MCL-1 overexpression suppresses cisplatin-induced TAp73 activation—a critical transcription factor for cell cycle arrest and apoptosis—thereby enabling tumor survival despite genotoxic stress [1] [2].
Table 2: MCL-1 Alterations in Human Cancers
Cancer Type | Frequency of MCL-1 Dysregulation | Primary Mechanism |
---|---|---|
Multiple Myeloma | 40% | Genomic amplification (1q21) |
Triple-Negative Breast Cancer | 20–30% | Transcriptional upregulation |
Acute Myeloid Leukemia | 15–20% | Post-translational stabilization |
Non-Small Cell Lung Cancer | 20% | Amplification and overexpression |
Data derived from genomic and transcriptomic analyses [7] [10]
Conventional chemotherapies face significant limitations due to MCL-1-mediated resistance. Platinum-based agents (e.g., cisplatin) induce DNA damage but fail in tumors with elevated MCL-1, which:
S63845 addresses these limitations by:
Table 3: Preclinical Efficacy of S63845 Combinations
Combination Regimen | Cancer Model | Observed Effect | Reference |
---|---|---|---|
S63845 + Cisplatin | TNBC cell lines | Synergistic apoptosis; TP73 activation | [1] [2] |
S63845 + Venetoclax | T-ALL cell lines | Complete apoptosis; synergy index <0.25 | [8] |
S63845 + MEK Inhibitors | Melanoma | Enhanced NOXA-mediated MCL-1 degradation | [7] |
S63845 + BET Inhibitors | Myeloma | Abolished tumor growth in xenografts | [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: